molecular formula C22H28N2O5 B2863878 (5-环丙基异恶唑-3-基)(4-(((3,5-二甲氧基苄基)氧基)甲基)哌啶-1-基)甲苯酮 CAS No. 1795297-13-0

(5-环丙基异恶唑-3-基)(4-(((3,5-二甲氧基苄基)氧基)甲基)哌啶-1-基)甲苯酮

货号 B2863878
CAS 编号: 1795297-13-0
分子量: 400.475
InChI 键: PYLJADJZINHPRI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a cyclopropyl group, an isoxazole ring, a piperidine ring, and a methanone group. It also contains a benzyl group with two methoxy substituents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions such as nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The compound has a complex structure with several rings. The isoxazole ring is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions. The piperidine ring is a six-membered ring with one nitrogen atom .

科学研究应用

Scientific Research Applications of (5-Cyclopropylisoxazol-3-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone

RET Kinase Inhibition in Cancer Therapy: The compound has been identified as a specific RET kinase inhibitor , which is significant in the treatment of cancers with activating mutations of REarrange during Transfection (RET) kinase, particularly thyroid and lung cancers . It has shown high potency against both wild-type RET and its gatekeeper mutant, suggesting its potential as a therapeutic agent.

Metabolic Stability Enhancement: This molecule has been designed to improve the metabolic stability of the pyrazolopyrimidine scaffold. The enhanced stability is crucial for the development of drugs that can maintain their efficacy over time without rapid degradation .

Selective Therapeutic Targeting: The compound exhibits exceptional kinase selectivity, which is vital for reducing off-target effects in cancer treatment. Its ability to exclusively inhibit RET kinase can lead to more targeted therapies with fewer side effects .

Growth Suppression of Cancer Cells: In vitro studies have demonstrated that this compound effectively suppresses the growth of Ba/F3 cells transformed with wild-type RET and its gatekeeper mutant, as well as thyroid-cancer derived TT cells . This indicates its potential effectiveness in halting the progression of certain cancers.

Non-Toxicity to Normal Cells: The compound does not affect parental Ba/F3 cells and Nthy ori-3-1 normal thyroid cells, indicating a low toxicity profile for non-cancerous cells. This is an important consideration in drug development, aiming for treatments that are harmful to cancer cells but benign to healthy cells .

Tool for Understanding RET Biology: Due to its specificity and potency, the compound can be used as a key tool in research studies aimed at understanding the biology of RET kinase. This can further aid in the discovery of new therapeutic targets and the development of novel cancer treatments .

Potential Lead for New Drug Discovery: The compound represents a promising lead for the discovery of RET-directed therapeutic agents. Its properties make it a strong candidate for further development into a clinically useful drug .

Global Kinase Profiling: The results from a global kinase profiling assay on a panel of 369 kinases have shown that this compound has a unique inhibitory profile, which could be leveraged in the development of highly specific kinase inhibitors .

未来方向

The future directions for this compound could involve further studies to determine its potential biological activities and mechanisms of action .

属性

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-26-18-9-16(10-19(11-18)27-2)14-28-13-15-5-7-24(8-6-15)22(25)20-12-21(29-23-20)17-3-4-17/h9-12,15,17H,3-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLJADJZINHPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。